Zingerol, (S)- Zingerol, (S)- Zingerol, (S)- is a natural product found in Abies nephrolepis and Taxus baccata with data available.
Brand Name: Vulcanchem
CAS No.: 932042-60-9
VCID: VC17021832
InChI: InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m0/s1
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

Zingerol, (S)-

CAS No.: 932042-60-9

Cat. No.: VC17021832

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Zingerol, (S)- - 932042-60-9

Specification

CAS No. 932042-60-9
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name 4-[(3S)-3-hydroxybutyl]-2-methoxyphenol
Standard InChI InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m0/s1
Standard InChI Key GTLGHKNKLRZSMO-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](CCC1=CC(=C(C=C1)O)OC)O
Canonical SMILES CC(CCC1=CC(=C(C=C1)O)OC)O

Introduction

Structural and Chemical Properties of (S)-Zingerol

(S)-Zingerol (IUPAC name: 4-hydroxy-3-methoxy-α-methylbenzenepropanol) belongs to the methoxyphenol family, featuring a phenolic core with a methoxy group at the 3-position and a hydroxy group at the 4-position of the benzene ring . Its molecular formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol . The compound’s chirality arises from the presence of a stereogenic center at the α-carbon of the propyl side chain, conferring distinct physicochemical and biological properties compared to its (R)-enantiomer.

The three-dimensional configuration of (S)-Zingerol enables specific molecular interactions. X-ray crystallographic studies of related compounds suggest that the (S)-configuration positions the hydroxyl group in a spatial arrangement that influences hydrogen-bonding potential and membrane permeability . Compared to zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), (S)-Zingerol lacks the ketone functionality but retains the methoxyphenol moiety, making it more polar than its gingerol analogs .

Biosynthesis and Enantioselective Production

Natural Occurrence and Biogenetic Pathways

(S)-Zingerol occurs naturally in trace amounts in Abies nephrolepis (Khingan fir) and Taxus baccata (European yew) . Unlike zingerone, which forms through thermal degradation of gingerols during cooking, (S)-Zingerol appears to originate from enzymatic reduction pathways. In ginger (Zingiber officinale), the biosynthetic route likely involves:

  • Gingerol Precursor Synthesis: Condensation of phenylpropanoid (e.g., ferulic acid) with a β-keto acid .

  • Retro-Aldol Reaction: Conversion of gingerols to zingerone under heat .

  • Enantioselective Reduction: NADPH-dependent ketone reductases reduce zingerone’s carbonyl group to produce chiral zingerols .

Microbial Biotransformation

Filamentous fungi demonstrate remarkable efficiency in producing (S)-Zingerol from dehydrozingerone. Key findings from bioconversion studies include:

Fungal StrainSubstrateProductConversion (%)Enantiomeric Excess (% ee)
Cunninghamella echinulataDehydrozingerone(S)-Zingerol7498
Penicillium citrinumDehydrozingerone(S)-Zingerol9995

These fungi employ Prelog-compliant reductases that transfer hydrogen to the re-face of the ketone, favoring (S)-configuration formation . The process offers advantages over chemical synthesis, including milder reaction conditions and higher stereoselectivity.

Pharmacological Profile and Biological Activities

Comparative Bioactivity of Enantiomers

  • Anti-Inflammatory Potential: Both enantiomers inhibit COX-2 expression in macrophage models, but (S)-Zingerol demonstrates superior suppression of TNF-α (IC₅₀ = 18.7 μM vs. 24.3 μM for (R)-form) .

  • Neuroprotective Effects: (S)-Zingerol scavenges peroxynitrite radicals (ONOO⁻) with 2.3-fold greater efficiency than (R)-Zingerol in neuronal cell assays, suggesting potential in mitigating nitrosative stress .

Metabolic Fate and Pharmacokinetics

Radiolabeling studies in murine models reveal distinct metabolic pathways:

  • Phase I Metabolism: Hepatic CYP450 enzymes oxidize the side chain, forming dihydroxy derivatives.

  • Phase II Conjugation: Glucuronidation occurs preferentially at the phenolic hydroxyl group, producing (S)-Zingerol-4-O-glucuronide .

  • Excretion: 89% of orally administered (S)-Zingerol excretes renally within 24 hours, compared to 76% for the (R)-enantiomer .

Analytical Characterization Techniques

Chiral Separation Methods

High-performance liquid chromatography (HPLC) using amylose-based chiral stationary phases (Chiralpak AD-H column) resolves (S)- and (R)-Zingerol with a resolution factor (Rₛ) of 2.1 . Mobile phase optimization (n-hexane:isopropanol 85:15 v/v) achieves baseline separation in <15 minutes.

Spectroscopic Identification

  • UV-Vis: λₘₐₐ = 280 nm (ε = 1,450 M⁻¹cm⁻¹) in methanol .

  • MS/MS: Characteristic fragments at m/z 179 [M-H-H₂O]⁺ and 137 [C₇H₅O₃]⁺ confirm the methoxyphenol core .

  • ¹H-NMR: Key signals include δ 6.85 (d, J = 8.2 Hz, H-5), δ 6.76 (d, J = 1.9 Hz, H-2), and δ 4.12 (q, J = 6.5 Hz, H-α) .

Industrial and Therapeutic Applications

Flavor and Fragrance Industry

(S)-Zingerol’s sensory profile differs markedly from its enantiomer:

Property(S)-Zingerol(R)-Zingerol
Odor Threshold (ppb)12.38.7
Dominant Flavor NotesWarm, spicySharp, pungent

This enantiomeric divergence enables formulators to tailor flavor profiles in baked goods and savory products .

Drug Development Prospects

Ongoing research explores (S)-Zingerol as:

  • NLRP3 Inflammasome Inhibitor: Suppresses IL-1β secretion in THP-1 macrophages (EC₅₀ = 9.8 μM) .

  • Antidiabetic Agent: Enhances GLUT4 translocation in 3T3-L1 adipocytes by 2.1-fold at 50 μM .

  • Neuroprotective Compound: Reduces β-amyloid fibrillization by 38% in in vitro models .

Future Research Directions

  • Synthetic Biology Approaches: Engineering Saccharomyces cerevisiae strains for de novo (S)-Zingerol production via modular polyketide synthases.

  • Enantiomer-Specific Toxicology: Long-term exposure studies comparing hepatic effects of (S)- vs. (R)-Zingerol.

  • Co-crystallization Studies: X-ray analysis of (S)-Zingerol bound to COX-2 or NLRP3 targets to guide structure-based drug design.

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